2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid
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Overview
Description
It was first synthesized in the 1970s and has since been used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid typically involves the reaction of 4-(ethylcarbamoyl)phenol with 2-bromopropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Used as an anti-inflammatory agent in the treatment of pain and inflammation.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid is unique in its structure and mechanism of action compared to other NSAIDs. Similar compounds include:
Ibuprofen: Another NSAID with a different chemical structure but similar anti-inflammatory effects.
Naproxen: An NSAID with a longer duration of action compared to this compound.
Diclofenac: An NSAID with a different mechanism of action, targeting both COX enzymes and lipoxygenase pathways.
These compounds share similar therapeutic effects but differ in their chemical structures, pharmacokinetics, and specific applications.
Properties
IUPAC Name |
2-[4-(ethylcarbamoyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-13-11(14)9-4-6-10(7-5-9)17-8(2)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDWMZJVMHJDQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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